2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is a synthetic organic compound that combines an indole moiety with a 2-oxoacetamide functional group. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound is classified under organic compounds known as indoles, which are characterized by their fused benzene and pyrrole rings.
The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide typically involves several key steps:
The molecular structure of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide features a central indole ring attached to a methoxyethyl side chain and an oxoacetamide group. The structural formula can be represented as follows:
The compound's molecular weight is approximately 259.30 g/mol, with a melting point that varies based on purity but generally falls within the range typical for similar compounds in this class .
The compound can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate in acidic or basic media for oxidation, while reduction typically employs lithium aluminum hydride in anhydrous ether. The specific outcomes depend on the reaction conditions and reagents used.
The mechanism of action for 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide involves its interaction with biological targets such as enzymes and receptors. The indole core is known for its ability to modulate various biological pathways. The methoxyethyl and oxoacetamide groups enhance binding affinity and specificity towards these targets, potentially leading to significant biological effects such as antimicrobial or anticancer activity.
2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has several applications in scientific research:
The structural architecture of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide positions it as a strategically significant scaffold in contemporary drug discovery. Characterized by an indole core linked to a 2-oxoacetamide group and a methoxyethyl side chain, this compound exemplifies rational molecular design aimed at optimizing target engagement and physicochemical properties. Its emergence coincides with renewed interest in indole-based pharmacophores, particularly for challenging targets in neuroinflammation and oncology. While the precise molecular weight and formula of this specific analog are not explicitly detailed in the search results, structurally related compounds (e.g., C14H16N2O3
for the 3-methoxypropyl analog ) provide a reliable framework for understanding its characteristics. The deliberate incorporation of the 2-methoxyethyl moiety aims to enhance aqueous solubility and modulate pharmacokinetics compared to simpler alkyl or aryl substitutions prevalent in early-generation indole derivatives [8].
Indole alkaloids and synthetic derivatives constitute a cornerstone of cannabinoid receptor ligand development. The structural similarity of 2-(1H-indol-3-yl)-2-oxoacetamides to endogenous ligands facilitates potent and selective interactions with cannabinoid receptors, particularly the CB2 subtype. This receptor, significantly upregulated during neuroinflammation, presents a compelling therapeutic target. Research demonstrates that strategic modifications on the indole nitrogen and the oxoacetamide side chain profoundly influence receptor affinity and selectivity [6].
Recent investigations highlight the critical role of the N-alkyl/alkoxyalkyl chain attached to the oxoacetamide nitrogen. For instance, replacing a lipophilic pentyl chain (as in the lead compound N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide, Ki(CB2) ~0.37-8.5 nM) with fluorinated ether chains yielded analogs like the fluoroethoxy derivative 8 (Ki(CB2) = 6.2 nM), which retained potent CB2 binding while exhibiting exceptional selectivity (>10,000-fold over CB1 receptors) [6]. The 2-methoxyethyl substitution in the target compound represents a logical extension of this strategy, balancing lipophilicity (predicted logP ~1-3 based on analogs [8]) with enhanced polar surface area (~50 Ų) to improve blood-brain barrier penetrance – a crucial factor for CNS-active neuroinflammatory agents.
Table 1: CB2 Receptor Binding Affinities of Selected Indol-3-yl-oxoacetamides
Compound Structure | N-Substituent | Ki (CB2) (nM) | Selectivity (CB2/CB1) |
---|---|---|---|
1-Pentyl-indole + Adamantylamide [6] | Pentyl (Lead Compound) | 8.5* | ~40-fold |
Derivative 6 [6] | Glycol Ether Chain | 27.3 | Not Tested |
Derivative 8 [6] | 2-Fluoroethoxy Ether | 6.2 | >10,000-fold |
Target Compound (Conceptual) | 2-Methoxyethyl | Pending Data | Pending Data |
*Note: Affinity for lead compound varied between reported sub-nM [6] and 8.5 nM in follow-up assays [6].
The 2-oxoacetamide bridge itself is pivotal, acting as a conformationally constrained bioisostere of traditional cannabinoid pharmacophores. This functional group enables optimal positioning within the CB2 receptor binding pocket, facilitating hydrogen bonding via the carbonyl oxygens and hydrophobic interactions via the indole core and the substituents [6]. The exploration of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide directly builds upon this validated structure-activity relationship (SAR), anticipating its potential as a high-affinity, brain-penetrant CB2 ligand for neuroinflammation imaging or therapy.
Structural manipulation of the 2-(1H-indol-3-yl)-2-oxoacetamide scaffold yields diverse analogs exhibiting significant bioactivity across therapeutic areas, most notably in neuroinflammation and oncology. The core structure demonstrates remarkable tolerance for modification at three key sites: the indole N1-position, the oxoacetamide nitrogen, and indole ring substituents (e.g., 5-position).
Neuroinflammatory Focus (CB2 Agonists): The primary therapeutic application explored for analogs like the target compound is modulating neuroinflammation via CB2 activation. As mentioned (Section 1.1), incorporating oxygen-containing chains (e.g., glycol ethers, methoxyethyl, fluoroethoxy) on the oxoacetamide nitrogen is a dominant strategy to optimize CB2 affinity and CNS accessibility while minimizing CB1-mediated psychoactivity [6]. The 2-methoxyethyl group represents a specific embodiment of this approach. Patent literature broadly supports claims of 2-oxoacetamide indoles for treating conditions like multiple sclerosis, Alzheimer's disease, and pain, where CB2 upregulation is a hallmark [4] [7].
Oncological Focus (Antitumor Agents): Beyond CB2 targeting, structurally related 2-(1H-indol-3-yl)-2-oxoacetamides exhibit direct antitumor properties. Modifications significantly impact anticancer potency. Key analogs include:
C21H19N3O2
, MW 345.4) are included in screening libraries targeting oncology (among others) [3] [8]. This bis-indole structure exemplifies elongation and increased complexity. C14H16N2O3
, MW 260.3) demonstrates significant antitumor effects against various cancer cell lines, inhibiting proliferation and inducing apoptosis . Its mechanism, while not fully elucidated for all analogs, may involve interactions beyond cannabinoid receptors, potentially inhibiting kinases or other proliferative signaling pathways. Table 2: Structural Analogs of 2-(1H-Indol-3-yl)-2-oxoacetamide and Their Research Applications
Analog Structure (Representative) | Key Structural Features | Primary Research Focus | Reported Bioactivity/Notes |
---|---|---|---|
N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide [6] | Lipophilic (Pentyl, Adamantane, Furan) | CB2 Ligand (Prototype) | High affinity CB2 ligand (Ki ~0.37-8.5 nM) |
2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide | Short Methoxyalkyl Chain (C3) | Antitumor / General Screening | Inhibits cancer cell proliferation, induces apoptosis |
2-(1H-indol-3-yl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-oxoacetamide (C730-0189) [3] [8] | Bis-Indole, Extended Linker | Antiviral / Immune / Oncology | Included in targeted screening libraries (MW 345.4) |
N-(3-Chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide [4] [7] | Arylalkyl (Chlorobenzyl) | Antitumor (Patented) | Explicitly claimed for antitumor activity in patents |
Target Compound: 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide | Short Methoxyalkyl Chain (C2) | Neuroinflammatory / CB2 / Oncology | Conceptual extension for optimized properties (Solubility, CNS Penetration) |
SAR studies indicate that while lipophilic groups (adamantane, benzyl) favor high receptor affinity, they can compromise solubility and bioavailability. Conversely, shorter alkoxyalkyl chains (methoxyethyl, methoxypropyl) improve solubility (LogSw ≈ -3.5 to -4.0 for related compounds [8]) and reduce logP (calculated ~1.8-3.6 [8]), potentially enhancing drug-like properties for both CNS and peripheral targets. The balance between affinity, selectivity, and physicochemical properties dictates the therapeutic application of each analog.
The 2-oxoacetamide group (-C(=O)-C(=O)-NR<sup>1</sup>R<sup>2</sup>
) is not merely a linker but a critical pharmacophore dictating the biological interactions and physicochemical profile of these indole derivatives. Its functionalization, particularly the choice of the amine substituent (NR<sup>1</sup>R<sup>2</sup>
), has profound mechanistic implications.
Electronic and Conformational Properties: The 2-oxoacetamide moiety presents two carbonyl groups capable of acting as hydrogen bond acceptors. This feature is crucial for forming specific interactions within the binding pockets of target proteins like the CB2 receptor. The electron-withdrawing nature of the carbonyls influences the electron density of the indole ring, potentially modulating its interaction potential. The conformational flexibility introduced by the -CH2-CH2-
segment in the 2-methoxyethyl side chain (-N(CH2CH2OCH3)
) allows optimal positioning of the terminal methoxy group for specific interactions or for modulating overall polarity [6].
Solubility and Permeability Optimization: The choice of the 2-methoxyethyl substituent directly addresses key ADME (Absorption, Distribution, Metabolism, Excretion) challenges associated with highly lipophilic indole derivatives. Compared to unsubstituted alkyl chains (e.g., pentyl, logP ~5-6) or arylalkyl groups (e.g., benzyl, logP ~4), the ether oxygen in the methoxyethyl chain significantly increases polar surface area (PSA) and enhances water solubility. For the closely related 3-methoxypropyl analog (C14H16N2O3
), a calculated logP (XLogP3) of 1.8 is reported . While experimental water solubility data (LogSw) isn't available for the target compound, the value of -3.52 for the bis-indole analog C730-0189 (C21H19N3O2
) [3] [8] illustrates the solubility challenges even with moderate logP (~3.6); the shorter 2-methoxyethyl chain is anticipated to offer improved solubility (LogSw > -4.5) and potentially better passive diffusion than longer alkyl or bis-indole chains.
Metabolic Considerations: Replacing metabolically labile groups (e.g., primary alkyl chains prone to ω-oxidation) with ether-containing chains like 2-methoxyethyl can enhance metabolic stability. While specific data for this compound is lacking in the results, the general principle in medicinal chemistry is that ethers are more stable than alkyl chains towards cytochrome P450-mediated oxidation, potentially leading to improved plasma half-life [6].
Table 3: Impact of Oxoacetamide N-Functionalization on Key Properties
N-Substituent Type | Example | Impact on logP/D | Impact on Solubility | Impact on Target Interaction | Primary Mechanistic Advantage |
---|---|---|---|---|---|
Long Alkyl (Lipophilic) | 1-Pentyl (Lead Compound [6]) | High (~5-6) | Low (LogSw ~ -5 to -6) | Strong hydrophobic pocket filling, High affinity | High Target Affinity |
Arylalkyl | 3-Chlorobenzyl [4] [7] | Moderate-High (~4) | Low (LogSw ~ -4 to -5) | Potential π-stacking, Variable affinity | Specificity (e.g., antitumor patents) |
Complex Heteroaromatic | 2-(2-Methylindol-1-yl)ethyl (C730-0189) [3] [8] | Moderate (~3.6) | Low (LogSw = -3.52) | Multi-target potential (e.g., protein-protein interfaces) | Increased Complexity/Diversity |
Alkoxyalkyl (e.g., Methoxy) | 2-Methoxyethyl (Target Compound) / 3-Methoxypropyl | Low-Moderate (~1.8-2.5) | Moderate (LogSw > -4.5 est.) | H-bonding (ether oxygen), Reduced affinity but potentially improved selectivity/penetration | Optimized ADME, CNS penetration potential |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5